

2-Ethyl-2-adamantyl methacrylate spectral data (NMR, IR, GC-MS)

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Compound of Interest

Compound Name: 2-Ethyl-2-adamantyl methacrylate

Cat. No.: B1352933

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An In-Depth Technical Guide to the Spectral Characterization of **2-Ethyl-2-adamantyl methacrylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Moiety as a Privileged Scaffold

Adamantane, a perfectly symmetrical, rigid, and highly lipophilic diamondoid hydrocarbon, has transitioned from a chemical curiosity to a cornerstone in modern medicinal chemistry and materials science.^{[1][2]} First synthesized in 1933, its unique three-dimensional structure provides a robust scaffold that can enhance the pharmacokinetic properties of drug candidates, such as bioavailability and metabolic stability.^{[3][4]} This has led to the development of several successful drugs, including the antiviral amantadine and the Alzheimer's treatment memantine.^{[2][4]}

Beyond medicine, the thermal and chemical stability of the adamantane cage is leveraged in advanced materials.^[1] Adamantyl-containing polymers are critical components in the formulation of photoresists for high-resolution lithography in the semiconductor industry.^{[5][6]} **2-Ethyl-2-adamantyl methacrylate** (EAdMA) is a key monomer in this field, valued for its contribution to the etch resistance and imaging performance of photoresists designed for 193 nm (ArF) lithography.^[5]

This guide provides a comprehensive analysis of the essential spectral data—NMR, IR, and GC-MS—for EAdMA. As a Senior Application Scientist, the following sections are designed not merely to present data, but to explain the underlying principles and experimental rationale, empowering researchers to confidently synthesize, purify, and characterize this versatile monomer.

Physicochemical Properties of 2-Ethyl-2-adamantyl methacrylate

A foundational understanding of a compound's physical properties is crucial for its handling, purification, and application. The bulky adamantane group imparts distinct characteristics to the methacrylate monomer.

Property	Value	Source
CAS Number	209982-56-9	[7]
Molecular Formula	C ₁₆ H ₂₄ O ₂	[7][8]
Molecular Weight	248.36 g/mol	[7][8]
Appearance	White to almost white powder or lump	[9][10]
Melting Point	40 °C	[9][10]
Boiling Point	318.3 ± 11.0 °C at 760 mmHg (Predicted)	[9][11]
Density	1.04 ± 0.1 g/cm ³ (Predicted)	[9][11]

Synthesis and Purification: A Validated Protocol

The reliable synthesis of high-purity EAdMA is the first critical step for any application. While several routes exist, a common and effective method involves the esterification of 2-ethyl-2-adamantanol. The following protocol is a synthesized methodology based on established procedures.[5][7][9]

Experimental Protocol: Synthesis of EAdMA

Objective: To synthesize **2-ethyl-2-adamantyl methacrylate** from 2-ethyladamantanol and vinyl methacrylate with a high yield and purity.

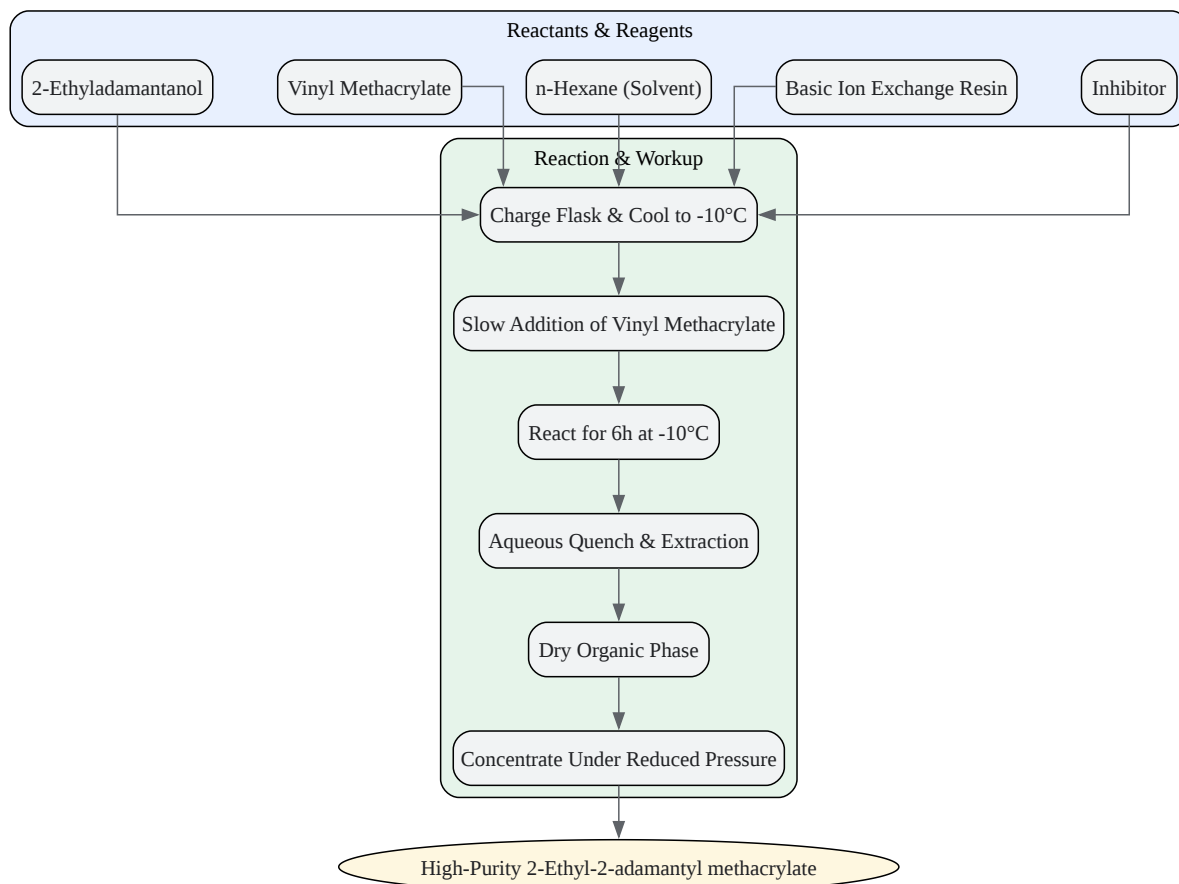
Materials:

- 2-ethyladamantanol
- Vinyl methacrylate
- n-Hexane (Anhydrous)
- Basic ion exchange resin
- Tetrachlorobenzoquinone (polymerization inhibitor)
- Deionized water
- Anhydrous magnesium sulfate or sodium sulfate
- 3L four-necked flask with mechanical stirrer, condenser, and thermometer
- Dropping funnel

Procedure:

- Setup: Assemble the 3L four-necked flask with the mechanical stirrer, condenser, thermometer, and dropping funnel in a fume hood. Ensure all glassware is dry.
- Initial Charge: Add 2175 mL of n-hexane to the flask, followed by 97 g of 2-ethyladamantanol.
- Inhibitor & Catalyst: Begin stirring and add 0.0072 g of tetrachlorobenzoquinone to prevent premature polymerization. Add 72.5 g of a basic ion exchange resin to catalyze the reaction and maintain a pH of 7-8.^{[5][7]}
- Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt or a cryocooler).

- **Reactant Addition:** Slowly add 72.5 g of vinyl methacrylate dropwise to the cold, stirring mixture over a period of 1-2 hours. Maintaining a low temperature is critical to control the exothermic reaction.
- **Reaction:** Keep the reaction mixture at -10 °C for 6 hours.^{[5][7]} Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (2-ethyladamantan-1-ol) is consumed.
- **Quenching & Extraction:** Once the reaction is complete, add 800 mL of deionized water to the flask to quench the reaction and dissolve the ion exchange resin. Stir for 15 minutes, then transfer the mixture to a separatory funnel.
- **Phase Separation:** Allow the layers to separate. Collect the upper organic phase (n-hexane).
- **Drying & Filtration:** Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the n-hexane.
- **Final Product:** The resulting solid/oil is the crude **2-ethyl-2-adamantyl methacrylate**. Further purification can be achieved by column chromatography or recrystallization if necessary. A typical yield for this process is around 93%.^{[5][7]}

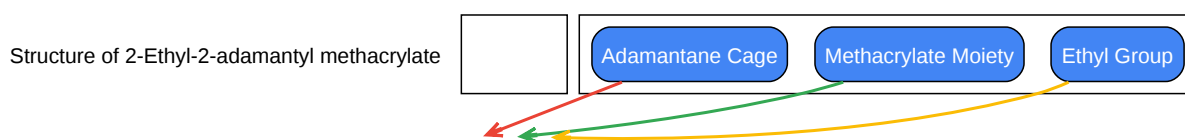


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Caption: Workflow for the synthesis of EAdMA.

Spectroscopic Characterization: A Multi-Faceted Analysis

Spectroscopic analysis provides the definitive structural confirmation and purity assessment of the synthesized EAdMA. Each technique offers a unique piece of the structural puzzle.



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Caption: Key structural regions of EAdMA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of EAdMA. The rigidity of the adamantane cage and the distinct electronic environments of the methacrylate and ethyl groups result in a predictable and interpretable spectrum.

¹H NMR (Proton NMR): Expected Chemical Shifts The proton NMR spectrum confirms the presence of all key hydrogen-containing groups. Due to the molecule's fixed, cage-like structure, the adamantane protons are diastereotopic and appear as a series of broad, overlapping multiplets.

Proton Environment	Expected δ (ppm)	Multiplicity	Integration	Rationale
Vinyl ($=CH_2$)	5.5 - 6.1	Two singlets (or doublets)	2H	Olefinic protons of the methacrylate group. They are inequivalent.
**Adamantane (CH , CH_2) **	1.5 - 2.2	Broad multiplets	14H	The rigid cage structure results in complex, overlapping signals for the bridgehead and methylene protons.
Methacrylate Methyl ($-CH_3$)	1.9 - 2.0	Singlet	3H	Methyl group attached to the $C=C$ double bond.
Ethyl Methylene ($-CH_2-$)	1.6 - 1.8	Quartet	2H	Methylene protons of the ethyl group, split by the adjacent methyl group.
Ethyl Methyl ($-CH_3$)	0.8 - 1.0	Triplet	3H	Methyl protons of the ethyl group, split by the adjacent methylene group.

^{13}C NMR (Carbon-13 NMR): Expected Chemical Shifts The ^{13}C NMR spectrum provides a count of the unique carbon environments and confirms the overall carbon backbone.

Carbon Environment	Expected δ (ppm)	Rationale
Carbonyl (C=O)	165 - 168	Ester carbonyl carbon, deshielded by the two oxygen atoms.
Vinyl (=C<)	135 - 137	Quaternary olefinic carbon of the methacrylate group.
Vinyl (=CH ₂)	124 - 126	Methylene olefinic carbon of the methacrylate group.
Quaternary Adamantyl (-C-O)	80 - 85	The sp ³ carbon of the adamantane cage bonded to the ester oxygen.
**Adamantane (CH, CH ₂) **	28 - 40	Carbons of the adamantane cage, appearing in a distinct region.
Ethyl Methylene (-CH ₂ -)	30 - 35	Methylene carbon of the ethyl group.
Methacrylate Methyl (-CH ₃)	18 - 19	Methyl carbon attached to the double bond.
Ethyl Methyl (-CH ₃)	7 - 9	Methyl carbon of the ethyl group, highly shielded.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for rapidly identifying the key functional groups within the molecule. The spectrum is expected to be dominated by the strong ester carbonyl stretch and the characteristic C-H vibrations of the aliphatic cage.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
2850 - 3000	C-H Stretch	Adamantane & Ethyl	Confirms the presence of the saturated aliphatic framework.
~1720	C=O Stretch	Ester	A very strong and sharp peak, characteristic of the methacrylate carbonyl group. [12]
~1635	C=C Stretch	Alkene	A medium-intensity peak confirming the methacrylate double bond.
1140 - 1200	C-O Stretch	Ester	Strong C-O-C stretch associated with the ester linkage. [12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves a dual purpose: it confirms the purity of the sample via chromatography and provides structural information through mass spectrometry-based fragmentation analysis.

Gas Chromatography (GC): A pure sample of EAdMA should ideally produce a single, sharp peak in the gas chromatogram, confirming the absence of volatile impurities or residual starting materials. The retention time is characteristic of the compound under the specific GC conditions (column, temperature program, etc.).

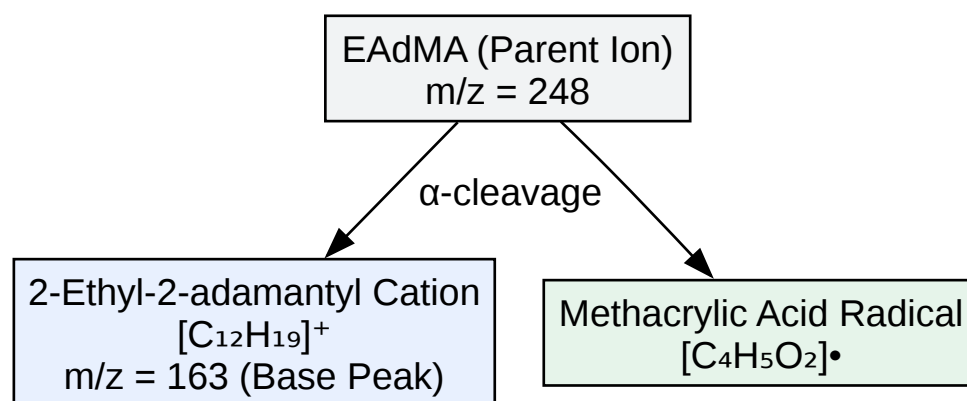
Mass Spectrometry (MS): The mass spectrum reveals the molecular weight and fragmentation pattern upon electron ionization.

- **Molecular Ion (M⁺):** A peak at $m/z = 248.36$ would correspond to the parent molecule. This peak may be weak or absent due to the molecule's propensity to fragment.

- Major Fragmentation: The most likely fragmentation pathway involves the cleavage of the ester bond. This would result in a highly stable tertiary carbocation of the 2-ethyl-2-adamantyl moiety.

Predicted Fragmentation Pattern:

- $m/z = 163$: $[M - C_4H_5O_2]^+$. This prominent peak would correspond to the 2-ethyl-2-adamantyl cation, the base peak of the spectrum, whose stability is a key feature of this molecular class.
- $m/z = 86$: $[C_4H_5O_2H]^+$. A peak corresponding to protonated methacrylic acid.
- $m/z = 69$: $[C_4H_5O]^+$. A fragment from the methacrylate portion.



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Caption: Predicted primary fragmentation of EAdMA in MS.

Conclusion

The comprehensive spectral analysis of **2-ethyl-2-adamantyl methacrylate** provides an unambiguous structural fingerprint, essential for quality control and research applications. The NMR spectra precisely map the proton and carbon framework, distinguishing the rigid adamantane cage from the flexible ethyl and methacrylate groups. FT-IR offers rapid confirmation of the critical ester functionality, while GC-MS validates purity and reveals a characteristic fragmentation pattern dominated by the stable 2-ethyl-2-adamantyl cation. This complete dataset provides researchers and developers with the authoritative information

needed to confidently utilize EAdMA in the creation of advanced materials and novel therapeutic systems.

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References

- 1. jchr.org [jchr.org]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbino.com [nbino.com]
- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Ethyl-2-adamantyl methacrylate | 209982-56-9 [chemicalbook.com]
- 6. 2-Methyl-2-adamantyl methacrylate | High Purity [benchchem.com]
- 7. 2-Ethyl-2-adamantyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Ethyl-2-adamantyl methacrylate|209982-56-9-Maohuan Chemical [bschem.com]
- 9. 2-Ethyl-2-adamantyl methacrylate Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 10. bocsci.com [bocsci.com]
- 11. 209982-56-9(2-Ethyl-2-adamantyl methacrylate) | Kuujia.com [kuujia.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
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